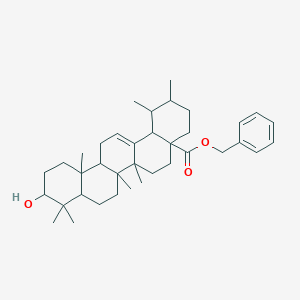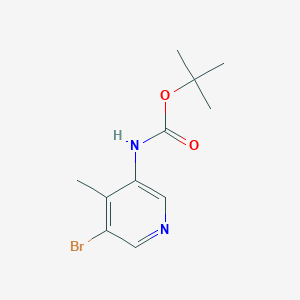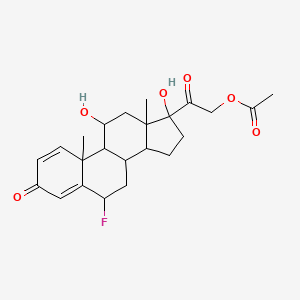
benzyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ursolate is a chemical compound derived from ursolic acid, a naturally occurring triterpenoid found in various plants, fruits, and medicinal herbs. It is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Benzyl ursolate is often used in cosmetic and pharmaceutical formulations due to its beneficial effects on skin health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl ursolate can be synthesized through the esterification of ursolic acid with benzyl bromide. One common method involves the reaction of ursolic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for six hours under an inert atmosphere. The reaction mixture is then poured into cold water, and the resulting solid is collected and purified to obtain benzyl ursolate with a high yield .
Industrial Production Methods
Industrial production of benzyl ursolate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ursolate undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the ursolic acid backbone.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of the benzylic position.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced ursolic acid derivatives, and various substituted benzyl ursolate compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl ursolate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Benzyl ursolate is studied for its cytotoxic and anti-inflammatory activities.
Industry: It is used in the cosmetic industry as an emollient and skin conditioning agent.
Wirkmechanismus
The mechanism of action of benzyl ursolate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. Benzyl ursolate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting anti-inflammatory and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl ursolate is similar to other triterpenoids such as betulinic acid and oleanolic acid. it has unique properties that make it distinct:
Ursolic Acid: Both benzyl ursolate and ursolic acid have similar pharmacological activities, but benzyl ursolate has improved solubility and bioavailability.
Betulinic Acid: While both compounds exhibit anticancer and anti-inflammatory activities, benzyl ursolate has a different mechanism of action and molecular targets.
Oleanolic Acid: Similar to ursolic acid, oleanolic acid is another triterpenoid with comparable pharmacological activities.
List of Similar Compounds
- Ursolic Acid
- Betulinic Acid
- Oleanolic Acid
- Boswellic Acid
- Glycyrrhetinic Acid
Benzyl ursolate’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its potential therapeutic benefits continue to be explored in ongoing research.
Eigenschaften
IUPAC Name |
benzyl 10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAPKOCRZYSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)

![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)
![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)

